3-Hydroxydecanoyl-coenzyme A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

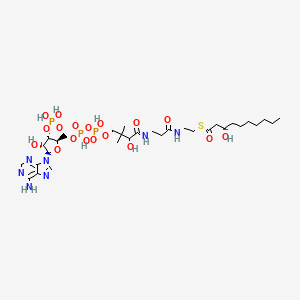

3-Hydroxydecanoyl-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C31H54N7O18P3S and its molecular weight is 937.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolic Engineering

One prominent application of 3-hydroxydecanoyl-coenzyme A is in metabolic engineering, particularly in the production of medium-chain fatty acids and related compounds. Research has demonstrated that engineered strains of Escherichia coli can utilize this compound to produce significant amounts of fatty alcohols and methyl ketones through optimized metabolic pathways. For instance, specific strains were developed to enhance the production of 3-hydroxydecanoic acid by mobilizing the R-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) .

Table 1: Production of Fatty Acids in Engineered E. coli

| Strain Type | Genetic Modifications | Fatty Acid Produced | Yield (g/L) |

|---|---|---|---|

| Wild Type | None | None | 0 |

| Engineered | ΔfadD, ΔfadA | Medium-chain fatty acids | >1 |

| Recombinant | phaG, tesB | 3-hydrodecanoic acid | ~30% CDW |

Enzymatic Functions

The enzymatic activity associated with this compound is critical for various biochemical reactions. For example, studies have shown that it serves as a substrate for dehydratases that catalyze the conversion of acyl-CoA thioesters to their corresponding keto forms . The characterization of these enzymes has revealed their optimal conditions for activity and their specificity towards different acyl chain lengths.

Table 2: Enzymatic Activity of Dehydratases Involved with this compound

| Enzyme Type | Source Organism | Optimal pH | Activity (μmol/min) |

|---|---|---|---|

| 3-Hydroxyacyl-CoA Dehydratase | Rat liver | 7.0 - 7.5 | Variable |

| Mitochondrial Dehydratase | Yeast | ~7.0 | Assessed via growth assays |

Role in Lipid Metabolism

In lipid metabolism, this compound plays an essential role as a substrate for enzymes involved in both degradation and synthesis pathways. Its participation in the peroxisomal beta-oxidation pathway facilitates the metabolism of straight-chain and branched-chain fatty acids . Additionally, it has been implicated in the synthesis of complex lipids necessary for cellular functions.

Case Study: Lipid Metabolism in Yeast

Research conducted on yeast strains lacking specific dehydratases demonstrated that the introduction of genes encoding these enzymes could restore normal growth on glycerol as a carbon source, highlighting the importance of this compound in supporting metabolic flexibility .

Eigenschaften

CAS-Nummer |

79171-49-6 |

|---|---|

Molekularformel |

C31H54N7O18P3S |

Molekulargewicht |

937.8 g/mol |

IUPAC-Name |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxydecanethioate |

InChI |

InChI=1S/C31H54N7O18P3S/c1-4-5-6-7-8-9-19(39)14-22(41)60-13-12-33-21(40)10-11-34-29(44)26(43)31(2,3)16-53-59(50,51)56-58(48,49)52-15-20-25(55-57(45,46)47)24(42)30(54-20)38-18-37-23-27(32)35-17-36-28(23)38/h17-20,24-26,30,39,42-43H,4-16H2,1-3H3,(H,33,40)(H,34,44)(H,48,49)(H,50,51)(H2,32,35,36)(H2,45,46,47)/t19-,20+,24+,25+,26?,30+/m0/s1 |

InChI-Schlüssel |

HIVSMYZAMUNFKZ-FHRNIPIGSA-N |

SMILES |

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Isomerische SMILES |

CCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Kanonische SMILES |

CCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |

Synonyme |

3-hydroxydecanoyl-CoA 3-hydroxydecanoyl-coenzyme A 3-hydroxydecanoyl-coenzyme A, (R)-isomer coenzyme A, 3-hydroxydecanoyl- |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.